1-(5-Bromo-3-chloro-2-hydroxyphenyl)butan-1-one
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Overview
Description
1-(5-Bromo-3-chloro-2-hydroxyphenyl)butan-1-one is an organic compound with the molecular formula C10H10BrClO2 and a molecular weight of 277.54 g/mol . This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring, along with a butanone side chain. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(5-Bromo-3-chloro-2-hydroxyphenyl)butan-1-one can be achieved through various synthetic routes. One common method involves the reaction of bromoacetyl bromide with 3-chloroanisole in the presence of aluminum chloride as a catalyst in carbon tetrachloride. The reaction is initially carried out at 0°C and then allowed to reach room temperature . Industrial production methods may involve bulk custom synthesis and procurement services to ensure the compound’s availability for research and development .
Chemical Reactions Analysis
1-(5-Bromo-3-chloro-2-hydroxyphenyl)butan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the butanone side chain can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-3-chloro-2-hydroxyphenyl)butan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of biological pathways and interactions due to its unique functional groups.
Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-chloro-2-hydroxyphenyl)butan-1-one involves its interaction with molecular targets and pathways. The presence of halogen atoms (bromine and chlorine) and the hydroxyl group contribute to its reactivity and ability to form various derivatives. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
1-(5-Bromo-3-chloro-2-hydroxyphenyl)butan-1-one can be compared with other similar compounds, such as:
3-Bromo-5-chloro-2-hydroxyacetophenone: Similar structure but with an acetophenone side chain instead of butanone.
1-(4-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone: Contains an indole ring and sulfonyl group, differing in structure and functional groups.
The uniqueness of this compound lies in its specific combination of bromine, chlorine, hydroxyl, and butanone functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10BrClO2 |
---|---|
Molecular Weight |
277.54 g/mol |
IUPAC Name |
1-(5-bromo-3-chloro-2-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H10BrClO2/c1-2-3-9(13)7-4-6(11)5-8(12)10(7)14/h4-5,14H,2-3H2,1H3 |
InChI Key |
MNOZAJKNBGOFIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C(=CC(=C1)Br)Cl)O |
Origin of Product |
United States |
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